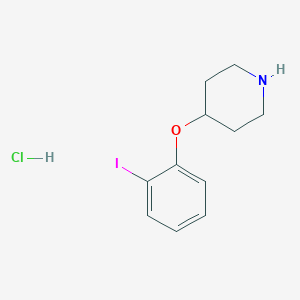

2-Iodophenyl 4-piperidinyl ether hydrochloride

説明

“2-Iodophenyl 4-piperidinyl ether hydrochloride” is a chemical compound with the CAS number 1220019-50-0 .

Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.601 . More detailed physical and chemical properties are not provided .科学的研究の応用

Selective Estrogen Receptor Modulators (SERMs)

2-Iodophenyl 4-piperidinyl ether hydrochloride is related to compounds known as SERMs. These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. A derivative of this class showed increased estrogen antagonist potency in an in vitro assay using human breast cancer cells (MCF-7) and inhibited uterine proliferative response to exogenous estrogen in rats (Palkowitz et al., 1997).

Carbohydrate Chemistry

The compound has been used as an acetal-protecting group for carbohydrate thioglycoside donors. It exhibits strong beta-selectivity with thiomannoside donors and facilitates the production of beta-rhamnopyranosides through tin-mediated radical fragmentation (Crich & Bowers, 2006).

Fuel Cell Applications

2-Iodophenyl 4-piperidinyl ether hydrochloride-related compounds have been investigated for fuel cell applications. Specifically, poly(arylene ether)s containing pendant superacid groups on fluorenyl groups were synthesized for this purpose. These compounds, after conversion to perfluorosulfonic acid groups, showed potential as proton exchange membranes in fuel cells (Mikami et al., 2010).

Antibacterial and Antioxidant Properties

1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, related to 2-Iodophenyl 4-piperidinyl ether hydrochloride, have been studied for their antibacterial and antioxidant properties. Certain derivatives exhibited moderate antibacterial activity and high antioxidant activity (Gasparyan et al., 2011).

Ion Exchange Membranes

Poly(arylene piperidinium) cross-linked membranes, related to the 2-Iodophenyl 4-piperidinyl ether hydrochloride structure, were developed to improve the performance of anion-exchange membranes. These membranes exhibited high conductivity and alkaline stability, making them suitable for applications in fuel cells (Du et al., 2021).

特性

IUPAC Name |

4-(2-iodophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFSGYQETBHLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodophenyl 4-piperidinyl ether hydrochloride | |

CAS RN |

1220019-50-0 | |

| Record name | Piperidine, 4-(2-iodophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397553.png)

![3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397554.png)

![4-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397555.png)

![2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397556.png)

![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397558.png)

![3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397559.png)

![4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397560.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397561.png)

![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)

![2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397564.png)

![2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397566.png)

![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)

![3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397574.png)

![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)